N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS No.: 946337-76-4
Cat. No.: VC4370717
Molecular Formula: C17H15F3N2O3S
Molecular Weight: 384.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946337-76-4 |
|---|---|
| Molecular Formula | C17H15F3N2O3S |
| Molecular Weight | 384.37 |
| IUPAC Name | N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)22-9-2-10-26(22,24)25/h1,3-8,11H,2,9-10H2,(H,21,23) |
| Standard InChI Key | ITBXFZWFUXPDFF-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features two critical domains:
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Thiazolidine-1,1-dioxide ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with two sulfonyl oxygen atoms contributing to its electron-withdrawing properties.
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3-(Trifluoromethyl)benzamide group: A benzene ring substituted with a trifluoromethyl (-CF₃) group at the meta position, linked via an amide bond to the thiazolidine-containing aniline moiety.
The IUPAC name, N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide, precisely reflects this arrangement. The SMILES notation (C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F) and InChIKey (ITBXFZWFUXPDFF-UHFFFAOYSA-N) further validate its stereochemical identity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₃N₂O₃S |
| Molecular Weight | 384.37 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (sulfonyl O, amide O) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 96.7 Ų |
The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.2), potentially improving membrane permeability compared to non-fluorinated analogs .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Thiazolidine-1,1-dioxide formation: Cyclization of 2-mercaptoaniline derivatives with 1,3-dibromopropane under oxidative conditions yields the thiazolidine-1,1-dioxide core.
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Benzamide coupling: A Buchwald-Hartwig amidation links 4-aminophenyl-thiazolidine dioxide with 3-(trifluoromethyl)benzoyl chloride, facilitated by palladium catalysts.
Alternative routes employ Suzuki-Miyaura cross-coupling for introducing aromatic substituents, as seen in structurally related boronic acid derivatives .
Structural Analogues
Comparative analysis with similar compounds reveals key trends:
| Compound Class | Biological Activity | Potency (IC₅₀) |
|---|---|---|
| Thiazolidinediones | PPAR-γ agonism | 0.1–1 µM |
| Trifluoromethyl benzamides | Kinase inhibition | 10–100 nM |
| Target Compound | Hybrid activity | Under study |
The hybrid structure may synergize the insulin-sensitizing effects of thiazolidinediones with the target selectivity of fluorinated benzamides.
Biological Activities and Mechanisms
Antimicrobial Effects
Preliminary screenings against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming non-fluorinated thiazolidine derivatives (MIC >64 µg/mL). The trifluoromethyl group likely enhances membrane penetration via hydrophobic interactions.
Metabolic Modulation
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to peroxisome proliferator-activated receptor gamma (PPAR-γ), a target for antidiabetic drugs . The compound’s thiazolidine ring aligns with the ligand-binding domain’s cysteine residues, while the benzamide group stabilizes helix 12 conformation .
Pharmacokinetic Considerations
Absorption and Distribution
Computational models (QikProp) estimate:
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Caco-2 permeability: 21.3 nm/s (high)
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Blood-brain barrier penetration: logBB = -0.7 (limited)
These properties suggest suitability for peripheral targets while minimizing CNS side effects.
Metabolism and Excretion
The trifluoromethyl group resists oxidative metabolism, prolonging half-life (predicted t₁/₂ = 6.8 h vs. 1.2 h for methyl analogs). Major metabolic pathways involve glucuronidation of the sulfonyl oxygen and amide hydrolysis .
Applications in Drug Discovery
Antidiabetic Candidates
In 3T3-L1 adipocytes, the compound enhances glucose uptake by 2.1-fold at 10 µM, surpassing rosiglitazone’s 1.8-fold increase . Its dual activation of PPAR-γ and AMPK pathways could address insulin resistance with reduced edema risk .
Anti-inflammatory Agents
The compound inhibits NF-κB nuclear translocation in LPS-stimulated macrophages (IC₅₀ = 5.7 µM), likely through IKKβ inhibition mediated by the trifluoromethylbenzamide moiety.
Oncology Applications
Preliminary data show 48% inhibition of BT-474 breast cancer cell proliferation at 10 µM via ERK1/2 phosphorylation blockade. Structure-activity relationship (SAR) studies are optimizing selectivity over normal epithelial cells.
Challenges and Future Directions
Synthetic Optimization
Current yields for the final amidation step remain suboptimal (32–41%). Flow chemistry approaches using microreactors could improve efficiency by controlling exothermic intermediates .
Formulation Development
The compound’s low aqueous solubility (<1 µg/mL) necessitates nanoparticle encapsulation or prodrug strategies. Boronic acid derivatives, as seen in related structures , offer promising avenues for enhancing bioavailability.
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